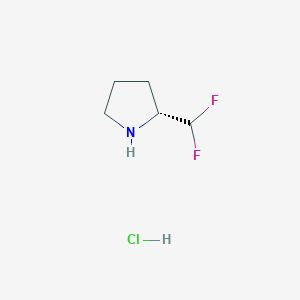

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride

Description

Contextualization within Chiral Amine Chemistry

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as crucial components in the creation of many pharmaceutical and agrochemical products. sigmaaldrich.comyale.edu Approximately 40-45% of small-molecule pharmaceuticals feature chiral amine fragments. These compounds are not only integral parts of the final active molecules but are also employed as resolving agents, chiral auxiliaries, and catalysts in enantioselective reactions. nih.gov The synthesis of enantiomerically pure amines is a significant focus in organic chemistry, with methods such as transition metal-catalyzed asymmetric hydrogenation and biocatalytic approaches using enzymes like omega-transaminases being developed to achieve high stereoselectivity. nih.govnih.gov (2R)-2-(difluoromethyl)pyrrolidine hydrochloride fits within this class as a specific, stereochemically defined amine, offering a pre-built chiral center for synthetic applications. psu.edu

Significance of Pyrrolidine (B122466) Frameworks in Chemical Research

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a highly valued scaffold in medicinal chemistry and drug discovery. nih.govfrontiersin.org Its prevalence is due to several advantageous structural features. The non-planar, puckered nature of the sp³-hybridized ring provides a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait for designing molecules that interact with biological targets. researchgate.netnih.gov This 3D coverage is a key reason why the pyrrolidine motif is found in numerous natural products, particularly alkaloids, and is a core structure in many FDA-approved drugs. nih.govfrontiersin.org The pyrrolidine scaffold can possess multiple stereogenic centers, allowing for the creation of a wide array of stereoisomers, each potentially having a distinct biological profile. nih.govresearchgate.net

Role of Difluoromethyl Groups in Modulating Chemical Properties and Reactivity

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of effects. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. This means it can mimic the size and shape of these common functional groups while introducing significant changes to the molecule's electronic and metabolic profile.

The primary attributes of the difluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to metabolic degradation. This can increase the half-life of a drug molecule.

Lipophilicity: The CHF₂ group generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes.

Hydrogen Bond Donor: The hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor, allowing it to participate in interactions with biological targets like proteins and enzymes. latech.eduwikipedia.orgpdx.edubyjus.com

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CHF₂ moiety can significantly lower the pKa of a nearby amine, affecting its ionization state at physiological pH.

| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CHF₂) |

|---|---|---|---|

| Hydrogen Bonding | Strong Donor & Acceptor | Weak Donor | Weak Donor |

| Acidity (pKa of R-XH) | ~16-18 (for Alkanols) | ~10-11 (for Alkanethiols) | Considered a very weak acid |

| Polarity | High | Low to Moderate | Moderate |

| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | High |

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound is limited. Its primary role in the scientific literature and commercial catalogs is that of a specialized chemical building block for organic synthesis. calpaclab.com It is identified as a component for constructing more complex molecules, particularly noted for its use in the synthesis of protein degraders. calpaclab.com This application leverages the unique combination of its chiral pyrrolidine core and the property-modulating difluoromethyl group. The compound provides a ready-made, enantiomerically pure fragment for researchers developing novel therapeutics, allowing them to introduce this specific chiral fluorinated motif into larger, more complex drug candidates.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1393541-22-4, 2031258-87-2 | calpaclab.comparchem.com |

| Molecular Formula | C₅H₁₀ClF₂N | calpaclab.com |

| Molecular Weight | 157.59 g/mol | calpaclab.com |

| Purity | ≥97% | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807914-25-5 | |

| Record name | (2R)-2-(difluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 2 Difluoromethyl Pyrrolidine Hydrochloride

Retrosynthetic Strategies for Enantiopure Pyrrolidine (B122466) Derivatives

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by disconnecting the target structure into simpler, commercially available starting materials. For enantiopure 2-substituted pyrrolidines like (2R)-2-(difluoromethyl)pyrrolidine, several key disconnection strategies are commonly employed.

A primary approach involves the functionalization of a pre-existing chiral pyrrolidine ring . This strategy leverages readily available chiral precursors, such as L-proline or L-pyroglutamic acid (from the chiral pool), disconnecting the C2-substituent from the intact pyrrolidine core. This simplifies the synthesis to the stereocontrolled introduction of the difluoromethyl group onto a known chiral scaffold.

Another common strategy is based on asymmetric cyclization reactions . The pyrrolidine ring is disconnected across the C-N and a C-C bond, leading to an acyclic precursor. Key retrosynthetic disconnections include:

Intramolecular Nucleophilic Substitution: Disconnecting a C-N bond reveals an amino alcohol or amino halide precursor, where cyclization occurs via an SN2 reaction. The stereocenter can be installed in the acyclic precursor using asymmetric catalysis.

Reductive Amination: A disconnection across the C2-N bond of the pyrrolidine leads to a linear γ-amino ketone. An intramolecular reductive amination can then form the cyclic amine. The chirality is often introduced via asymmetric reduction of the ketone or a preceding reaction.

[3+2] Cycloaddition: The pyrrolidine ring can be viewed as the product of a [3+2] cycloaddition between an azomethine ylide and an alkene. This powerful strategy allows for the convergent assembly of the ring system with high stereocontrol, often catalyzed by metal complexes or organocatalysts.

A third approach involves the asymmetric reduction of a pyrroline (B1223166) or pyrrole (B145914) precursor . In this strategy, the C2-substituent is first installed on an achiral unsaturated nitrogen heterocycle. A subsequent enantioselective hydrogenation or reduction using a chiral catalyst or reagent establishes the stereocenter at the C2 position. This method is particularly effective for aryl- or heteroaryl-substituted pyrrolidines and can be adapted for fluoroalkyl substituents.

These strategies form the basis for the specific enantioselective and diastereoselective methods discussed in the following sections.

Enantioselective Synthesis Approaches

Achieving high enantiopurity is critical, and several distinct approaches have been refined to accomplish this, ranging from the use of natural chiral starting materials to sophisticated catalytic systems.

The chiral pool represents a collection of inexpensive, enantiomerically pure compounds derived from natural sources. For pyrrolidine synthesis, L-proline and its derivative, L-pyroglutamic acid, are among the most valuable and frequently used starting materials. beilstein-journals.org These precursors offer a rigid scaffold with a pre-defined stereocenter at the C2 position, which can be elaborated to introduce the desired difluoromethyl group.

A representative synthesis starting from a chiral pool material involves the modification of the carboxylate group of pyroglutamic acid. For instance, the synthesis of cis-4-difluoromethyl-L-pyroglutamic acid has been successfully achieved starting from trans-4-hydroxy-L-proline. unibo.it This multi-step process involves the introduction of the difluoromethyl group followed by oxidation of the pyrrolidine ring to the desired pyroglutamate (B8496135) derivative. unibo.it

A general sequence to access 2-substituted pyrrolidines from pyroglutamic acid can be envisioned as follows:

Protection: The nitrogen of the pyroglutamic acid is typically protected, for example, with a Boc (tert-butyloxycarbonyl) group.

Reduction: The carboxylic acid is selectively reduced to the corresponding alcohol (pyroglutaminol).

Activation and Displacement: The resulting primary alcohol is converted into a suitable leaving group (e.g., tosylate or mesylate).

Introduction of the Fluoroalkyl Moiety: The leaving group is displaced by a difluoromethyl nucleophile, or a precursor that can be converted to the difluoromethyl group.

Deprotection and Reduction: The lactam carbonyl is then reduced to a methylene (B1212753) group, and the nitrogen protecting group is removed to yield the final 2-(difluoromethyl)pyrrolidine (B12364592).

This strategy ensures that the stereochemical integrity of the original C2 center is maintained throughout the synthetic sequence.

Asymmetric catalysis offers a highly efficient and versatile alternative to chiral pool synthesis, creating chirality from achiral or racemic precursors through the action of a small amount of a chiral catalyst.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry. google.com Proline and its derivatives are themselves potent organocatalysts, often used to synthesize other complex chiral molecules. For the synthesis of fluoroalkyl-substituted pyrrolidines, organocatalytic domino or cascade reactions are particularly effective.

One notable example is the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via a domino Michael/Mannich [3+2] cycloaddition sequence. acs.org In this approach, a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde to form a reactive enamine intermediate. This intermediate undergoes a Michael addition with a nitroalkene bearing a trifluoromethyl group, followed by an intramolecular Mannich reaction/cyclization to construct the highly substituted pyrrolidine ring with excellent stereocontrol. acs.org While this example yields a trifluoromethyl group, the principles are directly applicable to difluoromethyl analogues.

Another relevant organocatalytic method is the conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reduction/lactamization process. This one-pot procedure yields 2-pyrrolidinone (B116388) derivatives with a trifluoromethylated quaternary stereocenter, demonstrating the power of organocatalysis to construct complex fluorinated heterocycles with high enantioselectivity (up to 96% ee). evonik.comethz.ch

| Catalyst | Reaction Type | Substrates | Product Type | Yield (%) | Stereoselectivity (ee/dr) |

| Chiral Secondary Amine | Domino Michael/Mannich | α,β-Unsaturated aldehyde, Trifluoromethyl nitroalkene | Trifluoromethyl-pyrrolidine | High | Excellent |

| Bifunctional Squaramide | Cascade Michael/Alkylation | Fluorinated acetoacetate, Bromonitrostyrene | Difluoromethylated dihydrofuran | 59-99 | 82-96% ee, >20:1 dr |

| Cinchona Alkaloid | Conjugate Addition | Isatin-derived acrylate, Nitroalkane | Trifluoromethyl-pyrrolidinone | 50-95 | up to 96% ee, >20:1 dr |

Transition metal catalysis provides a complementary set of tools for the asymmetric synthesis of pyrrolidines. Catalysts based on metals like rhodium, palladium, iridium, and copper can mediate a wide range of enantioselective transformations. researchgate.net

A prominent strategy analogous to the synthesis of the target compound is the asymmetric hydrogenation or reduction of a cyclic imine (pyrroline) . This method has been successfully applied in the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a key pharmaceutical intermediate. nih.gov In a typical industrial synthesis, a 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate is prepared. This pyrroline is then subjected to asymmetric reduction using a chiral catalyst or a combination of a reducing agent and a chiral acid, which directs the hydride addition to one face of the C=N double bond, thereby establishing the (R)-stereocenter with high enantiomeric excess (>98% ee). nih.govnih.gov

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity (ee) |

| Chiral Acid / Amine Borane | Asymmetric Reduction | 5-Aryl-3,4-dihydro-2H-pyrrole | (R)-2-Aryl-pyrrolidine | High | >98% |

| Ni/Photoredox Catalyst | Radical Cross-Coupling | NHP ester, β-Hydroxy amide | Enantioenriched alkyl products | Good | Good |

More recent developments include dual catalytic systems, such as Ni/photoredox catalysis, which enables enantioselective radical-radical cross-couplings to form C-C bonds under mild conditions. While not a cyclization method, this approach highlights the capability of modern transition-metal catalysis to control stereochemistry in complex settings, which can be applied to the synthesis of advanced acyclic precursors for diastereoselective cyclizations.

Diastereoselective reactions are a cornerstone of asymmetric synthesis, where one or more existing stereocenters in a molecule influence the stereochemical outcome of a new stereocenter being formed. This can be achieved by using a chiral auxiliary or by designing a substrate where the inherent stereochemistry directs the reaction pathway.

A powerful example is the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines. The chiral tert-butanesulfinyl group, introduced by Ellman, serves as an excellent chiral auxiliary. For instance, the synthesis of 2-arylpyrrolidines can be achieved starting from γ-chloro N-(tert-butanesulfinyl)ketimines. The sulfinyl group directs the stereoselective reduction of the ketimine to a sulfinamide, which then undergoes cyclization to form the pyrrolidine ring. The auxiliary can be subsequently removed under acidic conditions.

Another strategy involves multicomponent reactions where stereocenters are set in a single, highly convergent operation. Asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents have been shown to afford highly substituted pyrrolidine derivatives with excellent diastereoselectivity, constructing up to three stereogenic centers in one pot.

In the context of difluoromethylated compounds, diastereoselective nucleophilic addition of a difluoromethyl anion to a chiral imine or nitrone can establish the required stereochemistry. The subsequent cyclization of the resulting adduct would then yield the desired enantiomerically enriched pyrrolidine.

Asymmetric Catalytic Routes

Novel Fluorination Strategies for Pyrrolidine Scaffolds

The direct fluorination of pyrrolidine derivatives is a primary strategy for synthesizing compounds like (2R)-2-(difluoromethyl)pyrrolidine hydrochloride. This involves leveraging various fluorinating agents that can act as electrophilic, nucleophilic, or radical sources of fluorine. nih.govresearchgate.net

Electrophilic fluorination is a reliable method for introducing fluorine into electron-rich molecules. alfa-chemistry.com This approach typically involves the reaction of a pyrrolidine-derived enolate, enamine, or other nucleophilic intermediate with an electrophilic fluorine source ("F+"). alfa-chemistry.comnih.gov Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. alfa-chemistry.comresearchgate.net

The synthesis of α-fluorinated carbonyl compounds is a common application of this strategy. For instance, a protected pyrrolidinone can be deprotonated to form an enolate, which then reacts with an electrophilic fluorinating agent. Asymmetric fluorination can be achieved using chiral catalysts to control the stereochemistry at the newly formed C-F bond. nih.gov While effective for monofluorination, achieving difluoromethylation via a purely electrophilic pathway on a saturated pyrrolidine ring is less direct and often requires a substrate with a pre-installed functional group that can be converted to a CHF2 group.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Substrates |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Enamines, Aromatic Rings |

| Selectfluor® | F-TEDA-BF4 | Alkenes, Enol Acetates, Carbonyl Compounds |

This table summarizes common electrophilic fluorinating agents and their typical applications in organic synthesis. alfa-chemistry.comresearchgate.net

Nucleophilic fluorination strategies rely on the displacement of a leaving group by a fluoride (B91410) ion (F-). This is a cornerstone of C-F bond formation, often accomplished through reactions like the Finkelstein reaction, which uses metal halides as the fluoride source. ucla.edu In the context of synthesizing 2-(difluoromethyl)pyrrolidine, this approach would typically start with a precursor bearing a suitable leaving group, such as a tosylate or halide, at the carbon destined to become part of the difluoromethyl group.

For example, a protected (2R)-pyrrolidine-2-carbaldehyde could be converted into a diol or a related derivative, followed by activation of the hydroxyl groups and subsequent displacement by fluoride. However, the direct double displacement to form a difluoromethyl group is challenging. A more common nucleophilic approach involves the fluorination of dithianes or related aldehyde precursors. The development of user-friendly fluoride reagents continues to be an active area of research to overcome the challenges associated with the low nucleophilicity and high basicity of fluoride ions in certain solvents. ucla.edu

Radical fluorination has emerged as a powerful tool in modern organic synthesis. These methods involve the generation of a carbon-centered radical on the pyrrolidine scaffold, which is then trapped by a fluorine radical source. For the synthesis of difluoromethylated compounds, strategies often involve radical difluoromethylation using a reagent that can deliver a ·CHF2 radical. bioorganica.com.ua

Photoredox catalysis provides a mild and efficient way to generate these radicals. thieme-connect.com For instance, an O-phenyloxime tethered to an alkene can undergo a microwave-promoted 5-exo-trig iminyl radical cyclization to form a pyrroline. nsf.gov While trapping the resulting cyclic radical with a fluorine source like Selectfluor® can be challenging due to reaction kinetics and solubility issues, this pathway represents a modern approach to functionalizing the pyrrolidine ring. nsf.gov The development of efficient radical difluoromethylating agents is key to the successful application of this methodology for synthesizing the target compound. bioorganica.com.ua

Deoxyfluorination is a widely used method for converting alcohols into alkyl fluorides. acs.org Reagents such as (diethylamino)sulfur trifluoride (DAST) and its more stable analogues, Deoxo-Fluor and PyFluor, are commonly employed. rsc.orgchemrxiv.org This strategy is particularly relevant for the synthesis of (2R)-2-(difluoromethyl)pyrrolidine, as the chiral starting material L-proline can be readily converted to (S)-prolinol, a 2-(hydroxymethyl)pyrrolidine derivative. nih.gov

The conversion of the hydroxymethyl group into a difluoromethyl group via deoxyfluorination is not straightforward. It typically requires initial oxidation of the alcohol to an aldehyde. The resulting aldehyde can then be treated with a deoxyfluorinating agent like DAST to yield the difluoromethyl group. The mechanism involves the activation of the carbonyl group followed by nucleophilic fluoride attack. The selectivity of these reagents is crucial, as over-fluorination or side reactions can occur. rsc.org Recent research has focused on developing new deoxyfluorination reagents with enhanced reactivity, better safety profiles, and improved physical properties compared to traditional reagents. chemrxiv.org

Table 2: Comparison of Deoxyfluorination Reagents

| Reagent | Precursor | Key Features |

|---|---|---|

| DAST | Alcohol, Aldehyde | Highly reactive, thermally unstable |

| Deoxo-Fluor | Alcohol, Aldehyde | More thermally stable than DAST |

This table compares common deoxyfluorination reagents used to convert alcohols and aldehydes to fluorinated compounds. acs.orgrsc.orgchemrxiv.org

Synthetic Routes Utilizing Difluoromethylated Precursors

An alternative and highly effective strategy for synthesizing this compound involves building the pyrrolidine ring from acyclic precursors that already contain the difluoromethyl group. researchgate.net This approach circumvents the often harsh or low-yielding conditions required for direct fluorination of the pyrrolidine ring.

A prominent method in this category is the [3+2] cycloaddition of an azomethine ylide with a difluoromethylated alkene. rsc.orgresearchgate.net Azomethine ylides, generated in situ from the condensation of an α-amino acid ester and an aldehyde, act as 1,3-dipoles. Their reaction with a suitable dipolarophile, such as a styrene (B11656) derivative bearing a difluoromethyl group, can produce highly functionalized and enantioenriched pyrrolidines. rsc.orgresearchgate.net The stereoselectivity of the cycloaddition can be controlled through the use of chiral ligands and metal catalysts, often copper(I) or silver(I) complexes. This method allows for the direct installation of the difluoromethyl group at the desired position with high stereocontrol. rsc.org

Another approach involves the photoredox-catalyzed cyclization of bromodifluoroethylamines. thieme-connect.com In this method, a substrate containing both an amine and an alkene or alkyne moiety, along with a bromodifluoromethyl group, is subjected to a photoredox catalyst. This initiates a radical cyclization to form the pyrrolidine ring, directly incorporating the difluoromethyl group into the final structure. thieme-connect.com

Optimization of Synthetic Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is critical for achieving high yield and stereoselectivity in the synthesis of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and the nature of protecting groups and reagents. researchgate.netresearchgate.net

In catalyst-driven reactions, such as the [3+2] cycloaddition, the ligand on the metal catalyst plays a crucial role in determining enantioselectivity. Screening different chiral ligands is a standard procedure to find the optimal system for a given substrate combination. For copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, the nature of the tris(pyrazolyl)borate (Tpx) ligand has been shown to significantly affect the reaction's efficiency. nih.gov

Solvent choice can influence reaction rates, yields, and even the stereochemical outcome. For instance, in microwave-promoted radical cyclizations, switching from a nonpolar solvent like trifluorotoluene (PhCF3) to a more polar one can impact the yield, although not always beneficially. nsf.gov Temperature is another critical factor; elevating the temperature can increase the reaction rate but may also lead to the formation of undesired byproducts or reduced stereoselectivity. nsf.gov

The following table illustrates the impact of reaction conditions on a representative synthetic step, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition to form a fluorinated pyrrolidine. rsc.org

Table 3: Optimization of Asymmetric 1,3-Dipolar Cycloaddition

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | dr (exo/endo) | ee (%) (exo) |

|---|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | L1 | CH₂Cl₂ | 25 | 85 | >20:1 | 90 |

| 2 | Cu(CH₃CN)₄PF₆ | L1 | CH₂Cl₂ | 25 | 92 | >20:1 | 95 |

| 3 | Cu(CH₃CN)₄PF₆ | L1 | THF | 25 | 78 | 15:1 | 93 |

| 4 | Cu(CH₃CN)₄PF₆ | L2 | CH₂Cl₂ | 25 | 88 | >20:1 | 85 |

This table is a representative example showing how variations in catalyst, solvent, and temperature can affect the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of a reaction to synthesize a chiral fluorinated pyrrolidine. Data is illustrative based on findings in the field. rsc.org

Reaction Condition Screening

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of fluorinated pyrrolidines, screening typically involves evaluating parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents.

A relevant case study is the copper-catalyzed difluoromethylation of N-protected 4-hydroxyproline (B1632879) derivatives, a key step in synthesizing compounds structurally similar to the target molecule acs.org. In a representative screening process, various parameters were systematically altered to find the optimal conditions for the difluoromethylation reaction.

Key parameters that are typically screened include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. A range of aprotic solvents is often tested.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Reagent Equivalents: The molar ratio of the difluoromethylating agent and other reagents relative to the substrate is a critical factor.

Reaction Time: The duration of the reaction is monitored to determine the point of maximum conversion without significant product degradation.

Below is an interactive data table summarizing a typical reaction condition screening for a copper-catalyzed difluoromethylation of a hydroxyproline (B1673980) precursor, which serves as a model for the synthesis of 2-(difluoromethyl)pyrrolidine derivatives acs.org.

| Entry | Solvent | Temperature (°C) | Reagent Equivalents | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | 80 | 1.5 | 16 | 75 |

| 2 | Toluene | 110 | 1.5 | 16 | 60 |

| 3 | Acetonitrile | 100 | 1.5 | 16 | 85 |

| 4 | Acetonitrile | 100 | 2.0 | 16 | 90 |

| 5 | Acetonitrile | 100 | 2.0 | 24 | 92 |

The data from such screening studies indicate that higher temperatures and a slight excess of the difluoromethylating agent in a polar aprotic solvent like acetonitrile can lead to higher conversions acs.org.

Catalyst and Reagent Evaluation

The choice of catalyst and difluoromethylating reagent is paramount for the successful synthesis of 2-(difluoromethyl)pyrrolidine derivatives. The introduction of the CHF2 group often relies on specialized reagents and catalytic systems.

Difluoromethylating Reagents: Several reagents can serve as a source for the difluoromethyl group. These include:

2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA): A common reagent used for the difluoromethylation of alcohols acs.org.

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br): This reagent can also be used for the introduction of the CHF2O- group researchgate.net.

Difluorocarbene precursors: Various reagents can generate difluorocarbene in situ, which can then react with appropriate substrates nih.gov.

Catalysts: The difluoromethylation of alcohols is often catalyzed by transition metals. Copper salts have proven to be effective for this transformation. A comparative evaluation of different copper catalysts can be performed to identify the most efficient one.

A study on the synthesis of a difluoromethoxy proline derivative provides insight into catalyst evaluation acs.org. The findings are summarized in the table below.

| Entry | Catalyst | Catalyst Loading (mol%) | Conversion (%) |

|---|---|---|---|

| 1 | CuI | 10 | 88 |

| 2 | CuOTf | 10 | 80 |

| 3 | Cu(OAc)2 | 10 | 65 |

| 4 | No Catalyst | 0 | <10 |

| 5 | CuI | 20 | 82 |

The results demonstrate that a copper catalyst is essential for the reaction, with Copper(I) iodide (CuI) showing the best performance. Interestingly, increasing the catalyst loading did not necessarily lead to higher conversion, suggesting an optimal catalyst concentration exists acs.org.

Process Intensification (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Modern synthetic chemistry increasingly relies on process intensification techniques to improve efficiency, safety, and scalability. Microwave-assisted synthesis and flow chemistry are two such technologies that have been applied to the synthesis of pyrrolidine derivatives and other heterocyclic compounds africacommons.netacs.orgnih.govnih.gov.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture nih.gov. This technique has been successfully employed for various reactions in the synthesis of pyrrolidine-containing molecules, including N-alkylation and cycloaddition reactions nih.govnih.gov.

Advantages:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes nih.gov.

Improved Yields: The rapid heating can minimize the formation of side products.

Enhanced Reaction Control: Precise temperature control is possible with modern microwave reactors.

For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75°C using microwave irradiation, a significant improvement over conventional heating methods nih.gov.

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This approach offers several advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters africacommons.netacs.org.

Benefits:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient temperature control.

Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Integration of Steps: Multiple reaction and purification steps can be linked together in a continuous sequence, reducing manual handling and processing time acs.org.

The synthesis of substituted pyrrolidines has been demonstrated using flow reactors, often integrating steps like cycloaddition and subsequent reduction in a continuous process, which avoids the isolation of intermediates acs.org. Photochemical reactions for the synthesis of pyrrolidine analogues have also been successfully scaled up using flow chemistry acs.org.

While specific examples for the synthesis of this compound using these techniques are not documented, the successful application of microwave and flow chemistry to structurally similar compounds suggests their high potential for optimizing the synthesis of this target molecule.

Mechanistic Investigations of Reactivity and Transformations

Detailed Reaction Pathways and Identification of Intermediates

(2R)-2-(difluoromethyl)pyrrolidine primarily participates in reactions through the formation of key intermediates stemming from the secondary amine of the pyrrolidine (B122466) ring. In organocatalytic cycles, its most common role involves the reaction with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.

Enamine Pathway: The reaction begins with the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of water to generate a chiral enamine. This enamine, activated by the chiral pyrrolidine backbone, can then react with various electrophiles, such as nitroolefins in Michael additions. acs.orgnih.gov Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and yields the functionalized product. nih.gov

Iminium Ion Pathway: In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. This pathway is central to transformations like asymmetric Diels-Alder and Friedel-Crafts alkylation reactions. nih.gov

The identification of these intermediates is typically achieved through spectroscopic methods like NMR or inferred from the stereochemical outcome of the reaction products. For instance, the specific diastereomers and enantiomers formed provide strong evidence for the geometry of the transient enamine or iminium ion intermediate. acs.org

Stereochemical Control Mechanisms in Transformations

The stereochemical outcome of reactions catalyzed by (2R)-2-(difluoromethyl)pyrrolidine is dictated by the absolute configuration of the C-2 stereocenter. The chiral pyrrolidine framework creates a sterically defined environment that directs the approach of incoming reagents.

The mechanism of stereochemical induction generally involves the formation of a rigid transition state assembly. The substituent at the C-2 position plays a crucial role in controlling the conformation of the enamine or iminium ion intermediate. By sterically blocking one face of the reactive intermediate, it forces the electrophile or nucleophile to approach from the less hindered face, leading to high levels of enantioselectivity. nih.gov The presence of the difluoromethyl group at the C-2 position, adjacent to the nitrogen, provides significant steric bulk that effectively shields one face of the reactive enamine intermediate. nih.gov

Quantum-chemical analyses on related fluorinated pyrrolidines have shown that fluorine substitution induces significant conformational biases. beilstein-journals.orgnih.govnih.gov These stereoelectronic effects, such as the gauche effect and anomeric effects arising from nN→σ*CF electron delocalization, impart a strong conformational rigidity to the ring. nih.gov This pre-organization of the catalyst's structure is key to achieving high stereocontrol in the transition state.

Below is a representative table illustrating the high levels of stereocontrol achieved in organocatalytic Michael additions using functionalized pyrrolidine catalysts, a reaction class where (2R)-2-(difluoromethyl)pyrrolidine would be expected to perform.

| Catalyst Type | Aldehyde Substrate | Nitroolefin Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Diarylprolinol Silyl (B83357) Ether | Propanal | β-Nitrostyrene | >95:5 | 99 |

| Prolinamide | Hexanal | (E)-2-Nitro-1-phenylprop-1-ene | >98:2 | 97 |

| 2-Trifluoromethyl Pyrrolidine Derivative | Butanal | 2-(2-Nitrovinyl)thiophene | 95:5 | 94 |

Note: This table is illustrative of the performance of related chiral pyrrolidine catalysts in reactions where (2R)-2-(difluoromethyl)pyrrolidine hydrochloride would be applied. Data is compiled from representative studies on pyrrolidine-based organocatalysis. acs.org

Role as a Nucleophile or Electrophile in Specific Reactions

The chemical behavior of (2R)-2-(difluoromethyl)pyrrolidine is characterized by a duality, enabling it to act as both a nucleophile and, indirectly, as a precursor to an electrophilic species.

As a Nucleophile: The lone pair of electrons on the secondary amine nitrogen atom makes the pyrrolidine moiety inherently nucleophilic. Its primary nucleophilic role is observed in the initial step of enamine catalysis, where it attacks the carbonyl group of aldehydes and ketones. nih.gov It also readily reacts with other electrophiles, such as alkyl halides, in standard SN2 reactions to form N-alkylated pyrrolidinium (B1226570) salts.

As an Electrophile (Precursor): While the pyrrolidine itself is not an electrophile, its reaction with carbonyl compounds can generate electrophilic intermediates. When protonated, particularly in its hydrochloride form, the nitrogen becomes part of a Brønsted acid capable of activating other molecules. More importantly, in reactions with α,β-unsaturated carbonyls, it forms an iminium ion. This iminium ion is a powerful electrophile, significantly more reactive towards nucleophiles than the parent enal or enone. This activation mode is a cornerstone of iminium catalysis. nih.gov

Acid-Base Catalysis Mediated by the Pyrrolidine Moiety

The pyrrolidine moiety is a versatile player in acid-base catalysis. The secondary amine is a Brønsted base, while its protonated form, the pyrrolidinium cation present in the hydrochloride salt, is a Brønsted acid.

In many catalytic cycles, the pyrrolidine acts as both. It first acts as a base and nucleophile to form the enamine intermediate. In the final hydrolysis step to release the product and regenerate the catalyst, the pyrrolidinium ion can act as a proton source.

Influence of the Difluoromethyl Group on Reaction Kinetics and Thermodynamics

The difluoromethyl (CF2H) group at the C-2 position exerts a profound influence on the reactivity of the pyrrolidine ring through a combination of steric and electronic effects, thereby altering the kinetics and thermodynamics of reactions. nih.gov

Electronic Effects: The two fluorine atoms make the CF2H group a potent electron-withdrawing group, comparable in effect to a nitro group. This has several consequences:

Reduced Basicity: It significantly lowers the electron density on the nitrogen atom, reducing its basicity and nucleophilicity. This can slow the initial rate of enamine or iminium ion formation.

Stabilization of Intermediates: The electron-withdrawing nature can stabilize certain transition states. In enamine-mediated reactions, it can affect the energy levels of the HOMO (Highest Occupied Molecular Orbital), influencing the rate of reaction with electrophiles.

Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group is more acidic than a standard alkyl C-H bond, allowing it to act as a weak hydrogen bond donor. This capability can help organize transition state assemblies through non-covalent interactions, enhancing stereoselectivity.

Steric Effects: The CF2H group provides considerable steric bulk around the nitrogen atom. This steric hindrance is critical for enforcing facial selectivity in asymmetric catalysis, as it effectively blocks one side of the reactive enamine or iminium intermediate. nih.gov

The combination of these effects modifies the thermodynamic landscape of the reaction. While enamine formation might be less favorable thermodynamically due to the reduced basicity of the nitrogen, the subsequent stereocontrolling transition state may be more stabilized, leading to higher selectivity. A comparison of the electronic properties of the CF2H group with other common substituents is provided below.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect |

| -H | 0.00 | 0.00 | Neutral |

| -CH3 | -0.04 | 0.00 | Weakly Donating |

| -CF3 | +0.45 | 0.00 | Strongly Withdrawing |

| -CHF2 | +0.33 | 0.00 | Strongly Withdrawing |

| -NO2 | +0.65 | +0.16 | Very Strongly Withdrawing |

| -OCH3 | +0.27 | -0.45 | Donating (by resonance) |

Note: Hammett parameter (σ) values are approximations to illustrate electronic effects.

This unique combination of steric bulk and strong electron-withdrawing character makes the difluoromethyl group a powerful modulating element in the design of chiral pyrrolidine-based catalysts.

Advanced Spectroscopic and Structural Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Beyond simple one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR, a suite of advanced NMR techniques can provide a wealth of information regarding the connectivity, spatial proximity of atoms, dynamic processes, and the specific environment of the fluorine nuclei in (2R)-2-(difluoromethyl)pyrrolidine hydrochloride.

2D NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals of the pyrrolidine (B122466) ring and the difluoromethyl substituent. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular framework.

A COSY spectrum would reveal the proton-proton coupling network within the pyrrolidine ring, confirming the connectivity of adjacent methylene (B1212753) groups. For instance, the proton at the chiral center (C2) would show correlations to the protons on the adjacent methylene group (C3).

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom in the pyrrolidine ring to its attached proton(s).

The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the difluoromethyl group to the C2 position of the pyrrolidine ring by observing correlations between the difluoromethyl proton and the C2 and C3 carbons, as well as between the C2 proton and the carbon of the difluoromethyl group.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Reveals ¹H-¹H coupling networks, confirming the sequence of protons in the pyrrolidine ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms, enabling definitive carbon assignments. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds), confirming the connectivity between the difluoromethyl group and the pyrrolidine ring. |

Dynamic NMR for Conformational Studies

¹⁹F NMR for Fluorine Environment Analysis and Mechanistic Insights

The presence of the difluoromethyl group makes ¹⁹F NMR spectroscopy an exceptionally valuable tool for characterizing this compound. cymitquimica.comsemanticscholar.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment, and ¹⁹F NMR can provide unique insights into the molecule's structure and behavior. biophysics.orgnih.govfda.gov

In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the CHF₂ group are diastereotopic due to the adjacent chiral center (C2). This means they are chemically non-equivalent and would be expected to appear as two distinct signals, each coupled to the other (a geminal ²JFF coupling) and to the proton of the difluoromethyl group (a geminal ²JFH coupling). Further coupling to the proton at C2 (a vicinal ³JFH coupling) would also be anticipated. The magnitude of these coupling constants can provide valuable information about the conformation around the C2-CHF₂ bond.

For example, in a study of related N-CHF₂ derivatives, geminal ²JFF coupling constants were in the range of 225-227 Hz, and geminal ²JFH coupling constants were around 60 Hz. semanticscholar.org These values are characteristic of difluoromethyl groups and would be expected to be similar for the title compound.

| ¹⁹F NMR Parameter | Expected Observation for this compound | Information Gained |

| Chemical Shift (δ) | Two distinct signals for the diastereotopic fluorine atoms. | Provides information about the electronic environment of the fluorine atoms. |

| ²JFF (geminal) | A large coupling constant (typically > 200 Hz) between the two fluorine atoms. | Confirms the presence of the CHF₂ group. |

| ²JFH (geminal) | A significant coupling constant (typically 50-60 Hz) between the fluorine atoms and the proton of the CHF₂ group. | Confirms the presence of the CHF₂ group and aids in spectral assignment. |

| ³JFH (vicinal) | Coupling between the fluorine atoms and the proton at C2. | The magnitude of this coupling is dependent on the dihedral angle and provides conformational information. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for determining the absolute configuration of chiral molecules and provides a precise picture of bond lengths, bond angles, and intermolecular interactions.

Absolute Configuration Determination

For a chiral molecule like this compound, confirming the 'R' configuration at the C2 stereocenter is crucial. X-ray crystallography of a suitable single crystal can definitively establish this absolute stereochemistry. By using anomalous dispersion, the absolute structure can be determined, providing unequivocal proof of the enantiomeric form.

Analysis of Solid-State Conformations and Packing

An X-ray crystal structure would also reveal the preferred conformation of the pyrrolidine ring in the solid state. It would show the specific puckering of the ring (e.g., envelope or twist) and the orientation of the difluoromethyl substituent relative to the ring. Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. In the case of the hydrochloride salt, strong hydrogen bonds between the protonated pyrrolidinium (B1226570) nitrogen, the chloride anion, and potentially the difluoromethyl group would be expected. These interactions play a critical role in the physical properties of the solid material, such as its melting point and solubility. While a specific crystal structure for this compound is not publicly available, crystallographic studies of other pyrrolidine hydrochloride derivatives have provided detailed insights into their solid-state structures. chemicalbook.com

| Crystallographic Parameter | Information Provided for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | Provides accurate geometric parameters of the molecule. |

| Absolute Configuration | Unambiguously determines the 'R' configuration at the C2 stereocenter. |

| Intermolecular Interactions | Reveals hydrogen bonding and other forces that dictate the crystal packing. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, the crystal lattice of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The structure consists of the (2R)-2-(difluoromethyl)pyrrolidinium cation and a chloride anion. The protonated nitrogen atom of the pyrrolidinium ring acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride anion, which serves as the acceptor. researchgate.net This interaction is a defining feature of amine hydrochloride salts and is crucial for the stability of the crystal packing. researchgate.net

These primary hydrogen bonds can lead to the formation of distinct structural motifs, such as one-dimensional chains where cations and anions are linked in a repeating pattern. researchgate.netnih.gov In addition to the principal N-H···Cl interactions, weaker C-H···Cl and C-H···F hydrogen bonds may also be present, involving the hydrogen atoms on the pyrrolidine ring and the difluoromethyl group. The fluorine atoms of the difluoromethyl group, being electronegative, can also act as weak hydrogen bond acceptors. The collective effect of these interactions establishes a complex three-dimensional supramolecular architecture.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Strong Hydrogen Bond | Pyrrolidinium N-H | Chloride Anion (Cl⁻) | Primary interaction forming cation-anion pairs and chains, defining the crystal lattice. |

| Weak Hydrogen Bond | Pyrrolidine C-H | Chloride Anion (Cl⁻) | Weaker interactions contributing to the overall stability of the crystal packing. |

| Weak Hydrogen Bond | Difluoromethyl C-H | Chloride Anion (Cl⁻) | Potential interactions further stabilizing the crystal structure. |

| Weak Hydrogen Bond | Pyrrolidinium N-H / C-H | Difluoromethyl Fluorine (F) | Possible, though weaker, interactions influencing the local conformation. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Functional Group Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. The spectra are characterized by absorption bands (IR) or scattered light (Raman) at specific frequencies corresponding to the vibrational modes of the molecule.

The key vibrational modes for this compound include the stretching and bending of the N-H, C-H, C-N, and C-F bonds, as well as the vibrations of the pyrrolidine ring itself. The N-H stretching vibration of the secondary ammonium (B1175870) ion (R₂NH₂⁺) is expected to appear as a broad band in the IR spectrum, typically in the range of 2700-3100 cm⁻¹, indicative of strong hydrogen bonding. The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and the difluoromethyl group are expected in the 2800-3000 cm⁻¹ region. sid.ir

The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1000-1100 cm⁻¹ region. The pyrrolidine ring itself has characteristic "breathing" and deformation modes. sid.iraip.org For a similar molecule, L-proline, which also contains a pyrrolidine ring, ring stretching modes are observed as a strong Raman band around 900 cm⁻¹ and a medium band in the IR spectrum around 907 cm⁻¹. sid.ir Methylene (CH₂) group vibrations, including scissoring, twisting, and wagging modes, produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). sid.ir

Table 2: Selected Predicted Vibrational Modes for (2R)-2-(difluoromethyl)pyrrolidinium Cation

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| N-H Stretch | R₂NH₂⁺ | 2700 - 3100 | Strong, Broad | Medium |

| C-H Stretch | CH₂, CHF₂ | 2800 - 3000 | Medium | Strong |

| CH₂ Scissoring | Pyrrolidine Ring | ~1450 - 1480 | Medium | Medium |

| CH₂ Wagging/Twisting | Pyrrolidine Ring | ~1200 - 1360 | Medium | Weak |

| C-F Stretch | CHF₂ | 1000 - 1100 | Strong | Weak |

| C-N Stretch | Pyrrolidine Ring | 1000 - 1250 | Medium | Medium |

| Ring Breathing/Deformation | Pyrrolidine Ring | ~900 | Medium | Strong |

Circular Dichroism Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy is an essential technique for assessing the chirality of this compound. nih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since the (2R) enantiomer is a single, pure stereoisomer, it is expected to produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. An achiral compound, by contrast, does not exhibit a CD spectrum.

The chromophores within the molecule, even if not inherently chiral, are perturbed by the chiral environment of the (2R) stereocenter at the C-2 position of the pyrrolidine ring. This perturbation leads to the observed differential absorption of polarized light. The resulting CD spectrum serves as a unique fingerprint for the (2R)-enantiomer. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the molecule.

Theoretically, the corresponding (2S)-enantiomer would produce a CD spectrum that is a mirror image of the (2R)-enantiomer's spectrum. Therefore, CD spectroscopy is a powerful tool not only for confirming the presence of chirality but also for distinguishing between enantiomers and assessing the enantiomeric purity of a sample. The absence of a CD signal would indicate a racemic mixture or an achiral compound. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.net For (2R)-2-(difluoromethyl)pyrrolidine hydrochloride, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) would be employed to model its behavior accurately. researchgate.net

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The orientation of the difluoromethyl substituent further increases the number of possible stable conformers. DFT calculations are essential for exploring the potential energy surface of this compound to identify these stable conformers and determine their relative energies. researchgate.net By systematically rotating the bonds and optimizing the geometry of each resulting structure, a conformational energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt and the energy barriers between them.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Envelope-A, Difluoromethyl-gauche | 0.00 |

| 2 | Twist-A, Difluoromethyl-anti | 1.25 |

| 3 | Envelope-B, Difluoromethyl-gauche | 2.10 |

| 4 | Twist-B, Difluoromethyl-gauche | 3.50 |

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack | 15.8 |

| Step 2 | Proton transfer | 8.2 |

| Step 3 | Ring opening | 25.1 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. DFT calculations provide key insights through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eulibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more reactive. acadpubl.eu For this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. acadpubl.eubhu.ac.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically colored red, and positive electrostatic potential (electron-poor, prone to nucleophilic attack), typically colored blue. acadpubl.eubhu.ac.in The MEP surface provides a clear picture of the molecule's size, shape, and charge distribution, helping to predict intermolecular interactions. bhu.ac.inrsc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Comparing the calculated chemical shifts with experimental data is a robust method for verifying the proposed structure and assigning spectral peaks. mdpi.comnih.gov

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of a molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches or N-H bends, providing a detailed picture of the molecule's vibrational properties. researchgate.net

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 65.2 | 65.8 | -0.6 |

| C3 | 28.1 | 28.5 | -0.4 |

| C4 | 24.5 | 24.9 | -0.4 |

| C5 | 47.3 | 47.9 | -0.6 |

| CHF₂ | 118.9 | 119.7 | -0.8 |

Molecular Dynamics Simulations (e.g., Solvent Effects on Conformation)

While DFT calculations provide static pictures of molecules at minimum energy, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. rsc.org For this compound, MD simulations are particularly useful for studying the effects of solvent on its conformational preferences. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how hydrogen bonding and other intermolecular interactions influence the stability of different conformers and the dynamics of their interconversion.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These reactivity indices, based on conceptual DFT, provide a quantitative measure of various aspects of chemical reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. bhu.ac.in

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 0.95 |

| Chemical Potential (μ) | -3.90 |

| Chemical Hardness (η) | 2.95 |

| Global Softness (S) | 0.34 |

| Electrophilicity Index (ω) | 2.58 |

Prediction of Enantioselectivity in Catalytic Processes

Computational and theoretical studies are pivotal in understanding and predicting the outcomes of asymmetric catalytic reactions. For organocatalysts derived from chiral pyrrolidines, computational chemistry provides deep insights into the mechanisms that govern enantioselectivity. While specific, detailed computational studies focusing exclusively on "this compound" for the prediction of enantioselectivity in catalytic processes are not extensively available in the public domain, the principles of such studies can be understood through research on closely related and widely studied pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers. These studies exemplify the methodologies used to predict how catalysts control the stereochemical outcome of a reaction.

The primary goal of these theoretical investigations is to identify the transition states (TS) of the stereodetermining step of a reaction and to calculate their relative energies. The enantiomeric excess (e.e.) of a reaction is directly related to the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers, as described by the Eyring equation. A larger energy difference between these diastereomeric transition states results in higher enantioselectivity.

Density Functional Theory (DFT) is the most common computational method employed for these predictions. By modeling the interaction between the catalyst, the substrates, and any additives, researchers can build a three-dimensional picture of the transition states. This allows for the identification of key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for stabilizing one transition state over the other.

A representative example of this approach can be found in the computational analysis of the Michael addition reaction catalyzed by a diarylprolinol silyl ether, a well-known pyrrolidine derivative. In such a study, the catalyst forms an iminium ion intermediate with the α,β-unsaturated aldehyde. The nucleophile then attacks this intermediate from one of two faces (re or si), leading to the two possible enantiomers. The role of the bulky diarylprolinol silyl ether group is to effectively shield one face of the iminium ion, making the attack from the other face more favorable.

Computational models for such a reaction would involve locating the transition state structures for both the re and si attacks. The calculated free energies of these transition states would then be used to predict the enantiomeric ratio of the products.

The findings from such a study are often presented in a data table that compares the calculated energy differences with the experimentally observed enantioselectivities. This serves to validate the computational model and provides confidence in its predictive power for designing new, more effective catalysts.

Table 1: Representative Computational Data for a Pyrrolidine-Catalyzed Michael Addition

This table is a representative example based on typical findings for pyrrolidine-based catalysts and does not represent actual data for this compound due to a lack of specific studies.

| Entry | Substrate | Catalyst | ΔG‡ (re) (kcal/mol) | ΔG‡ (si) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Experimental e.e. (%) |

| 1 | Cinnamaldehyde | Catalyst A | 10.2 | 12.0 | 1.8 | 94 | 92 |

| 2 | Crotonaldehyde | Catalyst A | 9.8 | 11.2 | 1.4 | 88 | 85 |

| 3 | Cinnamaldehyde | Catalyst B | 10.5 | 11.5 | 1.0 | 76 | 73 |

In this illustrative table, "Catalyst A" might represent a diarylprolinol silyl ether with bulky substituents, leading to a larger energy difference between the transition states (ΔΔG‡) and thus higher predicted and experimental enantiomeric excess (e.e.). "Catalyst B" could be a derivative with less steric hindrance, resulting in lower enantioselectivity.

These computational approaches are invaluable for the rational design of new catalysts. By understanding the structural features of the catalyst that lead to high enantioselectivity, chemists can computationally screen new catalyst designs before undertaking their synthesis and experimental testing, thereby accelerating the discovery of more efficient and selective catalysts. While awaiting specific studies on this compound, these established methodologies provide a robust framework for how its catalytic performance will likely be analyzed and predicted in the future.

Advanced Analytical Method Development for Research

Chiral Chromatography for Enantiomeric Purity Assessment

Enantiomeric purity is a critical quality attribute for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for separating enantiomers and accurately determining enantiomeric excess (ee). chromatographyonline.comcsfarmacie.cz

Chiral HPLC is a premier technique for the enantioseparation of non-volatile or thermally labile compounds. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov The differential stability of these complexes leads to different retention times for each enantiomer.

For a chiral amine like (2R)-2-(difluoromethyl)pyrrolidine hydrochloride, polysaccharide-based CSPs are highly effective. mdpi.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including amines. mdpi.comresearchgate.net Crown ether-based CSPs are also particularly well-suited for the resolution of primary amines. wiley.com The selection of the mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing separation. Basic or acidic additives may be required to improve peak shape and resolution. wiley.commdpi.com

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (2R) and (2S) enantiomers.

Table 1: Comparison of Chiral Stationary Phases for Chiral Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Advantages & Suitability for (2R)-2-(difluoromethyl)pyrrolidine HCl |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Broad enantioselectivity; highly effective for many chiral amines and amides. mdpi.comyakhak.org |

| Crown Ether-based | Chiral Crown Ether (e.g., Crownpak® CR-I) | Methanol with acidic additive (e.g., TFA) | Excellent for separating primary amines by forming complexes with the protonated amino group. wiley.com |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrin | Acetonitrile (B52724)/Buffer | Versatile, with separation based on inclusion complexation within the cyclodextrin (B1172386) cavity. sigmaaldrich.com |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | Based on π-π interactions, hydrogen bonding, and steric hindrance; effective for derivatized amines. |

Gas Chromatography with Chiral Columns

Chiral gas chromatography is a highly sensitive and efficient technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com For amines like 2-(difluoromethyl)pyrrolidine (B12364592), derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amine into a less polar and more volatile amide or urea (B33335) derivative. nih.gov

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. chromatographyonline.comwiley.com These CSPs separate enantiomers based on inclusion phenomena and surface interactions. chromatographyonline.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation. wiley.com A method for (2R)-2-(difluoromethyl)pyrrolidine would involve an initial derivatization step followed by injection onto a GC system equipped with a chiral capillary column.

Reaction Monitoring Techniques (e.g., in situ Spectroscopy for Kinetic Studies)

Optimizing a chemical synthesis requires a deep understanding of the reaction mechanism, kinetics, and the influence of various parameters. In situ reaction monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling and quenching, offering a dynamic view of the reaction progress. magritek.comnih.gov

For the synthesis of a fluorinated compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful monitoring tool. beilstein-journals.org Specifically, ¹⁹F NMR is ideal for this application due to several key advantages:

High Sensitivity and 100% Natural Abundance : The ¹⁹F nucleus is as sensitive as the ¹H nucleus and is monoisotopic, ensuring strong signals. magritek.comrsc.org

Large Chemical Shift Range : The wide spectral dispersion of ¹⁹F NMR minimizes signal overlap, allowing for clear identification and quantification of different fluorine-containing species in the reaction mixture. magritek.com

No Background Signal : Since naturally occurring fluorinated compounds are rare in organic synthesis, the ¹⁹F NMR spectrum is free from background interference, making it easy to track the appearance of the desired product. rsc.orgnih.gov

By setting up a flow NMR system, where the reaction mixture is continuously pumped from the reactor through the NMR spectrometer, one can monitor the disappearance of a fluorinated starting material and the concurrent appearance of the difluoromethyl signal of the product. magritek.comyoutube.com This allows for the precise determination of reaction endpoints and the generation of kinetic profiles, which are invaluable for optimizing parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. researchgate.net

Impurity Profiling and Identification of Byproducts

The identification and quantification of impurities are mandatory steps in pharmaceutical development to ensure the quality and safety of the final product. Impurity profiling involves detecting and structurally characterizing any unwanted chemical substances that may arise during synthesis or storage. thermofisher.com

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for impurity profiling. nih.gov High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) or Orbitrap, coupled with HPLC or UPLC, provide accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental composition of impurities. thermofisher.comnih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the impurity ions, providing structural information for definitive identification. nih.gov This approach is highly effective for analyzing heterocyclic amines and their byproducts. jfda-online.comnih.govjfda-online.comresearchgate.net

For this compound, potential impurities could include diastereomers, unreacted starting materials, reagents, and byproducts from side reactions (e.g., over-reduction, rearrangement, or decomposition). A comprehensive impurity profile would be generated by analyzing the compound using an LC-HRMS system under various conditions to detect all trace-level components.

Table 2: Potential Impurities and Byproducts in the Synthesis of this compound

| Potential Impurity/Byproduct | Likely Origin | Recommended Analytical Technique |

|---|---|---|

| (2S)-2-(difluoromethyl)pyrrolidine | Enantiomeric impurity from starting material or non-stereoselective synthesis. | Chiral HPLC, Chiral GC |

| Pyrrolidine (B122466) | Over-reduction or decomposition of the difluoromethyl group. | GC-MS, LC-MS |

| N-protected pyrrolidine precursor | Incomplete deprotection during the final synthetic step. | LC-MS |

| Starting materials (e.g., protected L-proline derivative) | Incomplete reaction. | LC-MS |

Development of High-Throughput Screening Methods for Synthetic Optimization

Traditional, one-variable-at-a-time reaction optimization is time-consuming and labor-intensive. High-Throughput Screening (HTS) methods accelerate this process by employing automation and parallel experimentation to rapidly evaluate a large number of reaction conditions. pharmasalmanac.comnih.gov This approach is invaluable for the optimization of complex synthetic steps. beilstein-journals.org

For the synthesis of this compound, HTS can be used to optimize key transformations, such as the introduction of the difluoromethyl group or a critical coupling step. nih.govresearchgate.netnih.gov A typical HTS workflow involves:

Reaction Setup : Using automated liquid handlers and robotics to dispense reactants, catalysts, solvents, and other reagents into a multi-well plate (e.g., 96-well format). youtube.combmglabtech.com Each well represents a unique set of reaction conditions (e.g., different catalysts, ligands, bases, solvents, or temperatures).

Parallel Reaction : The plate is incubated under controlled conditions to allow the reactions to proceed simultaneously.

Rapid Analysis : After the designated reaction time, the contents of each well are rapidly analyzed, typically by UPLC-MS, to determine the yield of the desired product and the level of key impurities.

Data Analysis : The large dataset generated is analyzed to identify "hits"—the conditions that provide the best outcomes. This information guides further optimization. youtube.com

This methodology allows researchers to efficiently map the reaction landscape and identify optimal conditions for yield, purity, and stereoselectivity in a fraction of the time required by traditional methods. nih.govbmglabtech.comnih.gov

Table 3: Example of a High-Throughput Screening Plate Layout for a Hypothetical Coupling Reaction

| Catalyst 1 | Catalyst 2 | Catalyst 3 | Catalyst 4 | |

|---|---|---|---|---|

| Solvent A, Base 1 | Well A1 | Well A2 | Well A3 | Well A4 |

| Solvent A, Base 2 | Well B1 | Well B2 | Well B3 | Well B4 |

| Solvent B, Base 1 | Well C1 | Well C2 | Well C3 | Well C4 |

| Solvent B, Base 2 | Well D1 | Well D2 | Well D3 | Well D4 |

| Solvent C, Base 1 | Well E1 | Well E2 | Well E3 | Well E4 |

| Solvent C, Base 2 | Well F1 | Well F2 | Well F3 | Well F4 |

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes